

Application Note: Quantification of Solifenacin in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Solifenacin hydrochloride

Cat. No.: B1662910

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Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of solifenacin in human plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of solifenacin in clinical and research settings.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder. Accurate determination of its concentration in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a comprehensive protocol for the quantification of solifenacin in human plasma using a validated HPLC-MS/MS method, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

- Solifenacin succinate reference standard

- Solifenacin-D5 (internal standard, IS)
- HPLC grade methanol
- HPLC grade acetonitrile
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water
- Human plasma (with K2EDTA as anticoagulant)

Standard and Quality Control Sample Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin succinate and solifenacin-D5 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the solifenacin stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the solifenacin-D5 stock solution with methanol to a final concentration of 100 ng/mL.
- Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range is 0.5 to 60.0 ng/mL.^{[1][2]}

Sample Preparation (Protein Precipitation)

- To 250 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 100 ng/mL solifenacin-D5 internal standard working solution and vortex briefly.
- Add 750 µL of methanol to precipitate plasma proteins.^[3]
- Vortex the mixture for 1 minute.

- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 µL of the mobile phase.[1][2]
- Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS System and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of solifenacin.

Table 1: HPLC Parameters

Parameter	Value
HPLC System	Agilent 1200 series or equivalent[4]
Column	C18 column (e.g., 50 x 4.6 mm, 5 µm)[1][2]
Mobile Phase	A: 5 mM Ammonium formate in water with 0.1% formic acid B: Methanol with 0.1% formic acid[5]
Gradient	Isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of methanol and ammonium acetate buffer.[1][3] For this protocol, a ratio of 80:20 (v/v) of B:A is recommended.
Flow Rate	0.4 - 1.0 mL/min[1][2]
Column Temperature	30°C[4][6]
Injection Volume	10 µL[4]

Table 2: Mass Spectrometer Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type	Multiple Reaction Monitoring (MRM)[1]
MRM Transitions	Solifenacin: m/z 363.2 → 193.2[1]Solifenacin-D5 (IS): m/z 368.2 → 198.2[1]
Ion Spray Voltage	5500 V
Source Temperature	500°C

Data Presentation

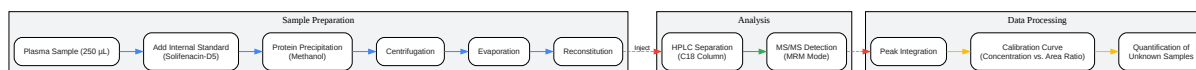
The following table presents typical validation parameters for a similar HPLC-MS/MS method for solifenacin quantification in human plasma.

Table 3: Method Validation Summary

Parameter	Result
Linearity Range	0.5 - 60.0 ng/mL ($r^2 \geq 0.9994$)[1][2]
Lower Limit of Quantification (LLOQ)	0.47 ng/mL[3]
Intra-day Precision (%RSD)	< 11%[3]
Inter-day Precision (%RSD)	< 11%[3]
Accuracy (%RE)	Within $\pm 11\%$ [3]
Recovery	~65%[7]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of solifenacin in plasma samples.



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Caption: Workflow for Solifenacin Quantification.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of solifenacin in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and offers the high selectivity and sensitivity required for pharmacokinetic studies and clinical applications. The provided method parameters can be adapted and validated by individual laboratories to meet their specific requirements.

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